3-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
3-{[4-methoxy-3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a sulfonyl group, and a pyrazino[3,2,1-jk]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-methoxy-3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetraazole ring, sulfonylation of the phenyl group, and construction of the pyrazino[3,2,1-jk]carbazole core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, scalable reaction conditions, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-{[4-methoxy-3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{[4-methoxy-3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 3-{[4-methoxy-3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Pyrazole Derivatives: These compounds also feature a nitrogen-containing heterocycle and exhibit diverse biological activities.
Sulfonyl Compounds: Molecules with sulfonyl groups, which are known for their stability and reactivity in various chemical reactions.
Uniqueness
3-{[4-methoxy-3-(1H-1,2,3,4-tetraazol-1-yl)phenyl]sulfonyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole stands out due to its combination of a tetraazole ring, sulfonyl group, and pyrazino[3,2,1-jk]carbazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24N6O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonyl-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C23H24N6O3S/c1-15-6-8-19-18(12-15)17-4-3-5-20-23(17)27(19)10-11-29(20)33(30,31)16-7-9-22(32-2)21(13-16)28-14-24-25-26-28/h6-9,12-14,20H,3-5,10-11H2,1-2H3 |
InChI Key |
WEXLOKSUVYEPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)S(=O)(=O)C5=CC(=C(C=C5)OC)N6C=NN=N6 |
Origin of Product |
United States |
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